molecular formula C8H8ClNO B170254 2-Amino-5-chloro-3-methylbenzaldehyde CAS No. 151446-29-6

2-Amino-5-chloro-3-methylbenzaldehyde

Cat. No.: B170254
CAS No.: 151446-29-6
M. Wt: 169.61 g/mol
InChI Key: AHJCJCBRHZCQQG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-methylbenzaldehyde: is an organic compound with the molecular formula C8H8ClNO . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the third position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde typically begins with 2-nitro-3-methylbenzoic acid.

    Reduction Reaction: The nitro group is reduced to an amino group using catalytic hydrogenation.

    Chlorination Reaction: The amino group is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification Reaction: The resulting compound undergoes esterification to form the corresponding ester.

    Ammonolysis Reaction: Finally, the ester is subjected to ammonolysis to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and waste, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-5-chloro-3-methylbenzaldehyde can undergo oxidation reactions to form corresponding acids or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 2-Amino-5-chloro-3-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in the synthesis of dyes and pigments .

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound serves as an intermediate in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression .

Industry: In the agrochemical industry, this compound is used in the synthesis of insecticides and herbicides. It is also utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylbenzoic acid
  • 2-Amino-5-chloro-N,3-dimethylbenzamide
  • 2-Amino-3-methyl-5-chlorobenzoic acid

Uniqueness: 2-Amino-5-chloro-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it versatile for various synthetic applications .

Properties

IUPAC Name

2-amino-5-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJCJCBRHZCQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The (2-amino-5-chloro-3-methylphenyl)methanol (10.8 g, 63.1 mmol) was dissolved in tetrahydrofuran (20 mL). Dichloromethane (50 mL) was added along with activated carbon (16.3 g). Activated manganese dioxide (16.8 g, 189 mmol) was added and the solution stirred at 40° C. for 16 h. The solution was cooled to room temperature and vacuum filtered through a celite. The solvent was removed at reduced pressure and the 2-amino-5-chloro-3-methylbenzaldehyde (7.90 g, 46.0 mmol) obtained by recrystallization from diethyl ether/hexanes (1:10, 100 mL). HRMS m/z 169.0280; calcd 169.0294.
[Compound]
Name
diethyl ether hexanes
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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